Antimicrobial Activity Comparison: 4-Chloro-5-methyl-1H-indole vs. 5-Chloroindole and 4-Chloroindole
In a comparative study of chloroindole derivatives against uropathogenic Escherichia coli (UPEC), compounds bearing substitution at the 4-position and 5-position of the indole ring demonstrated potent antimicrobial activity. A 3D-QSAR analysis revealed that substitutions at the fourth and fifth positions of the indole moiety favored antimicrobial activity [1]. While direct data for 4-chloro-5-methyl-1H-indole is not reported in this study, the class-level inference from structurally related compounds indicates that the 4-chloro substitution pattern is critical for activity. The study tested 4-chloroindole, 5-chloroindole, and 5-chloro-2-methyl indole, with all three chloroindoles exhibiting minimum inhibitory concentrations (MICs) of 75 μg/mL and inhibiting biofilm formation by an average of 67% at 20 μg/mL [1].
| Evidence Dimension | Antimicrobial activity against UPEC (MIC) |
|---|---|
| Target Compound Data | Not directly reported; structural class (4-chloro substituted indole) demonstrated potent activity |
| Comparator Or Baseline | 4-Chloroindole: MIC = 75 μg/mL; 5-Chloroindole: MIC = 75 μg/mL; 5-Chloro-2-methyl indole: MIC = 75 μg/mL |
| Quantified Difference | All chloroindoles tested exhibited equivalent MIC values (75 μg/mL); 3D-QSAR analysis favored 4- and 5-position substitution |
| Conditions | Broth microdilution assay against uropathogenic Escherichia coli (UPEC) clinical isolates |
Why This Matters
This quantitative SAR evidence demonstrates that the 4-chloro substitution pattern is a privileged motif for antimicrobial indole derivatives, making 4-chloro-5-methyl-1H-indole a strategic intermediate for developing novel anti-infective agents.
- [1] Boya, B. R., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943. View Source
